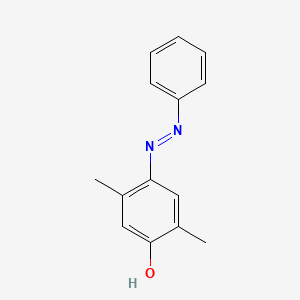
2,5-Dimethyl-4-(phenyldiazenyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dimethyl-4-(phenyldiazenyl)phenol is an organic compound with the molecular formula C14H14N2O and a molecular weight of 226.28 g/mol . It is a member of the azo compound family, characterized by the presence of a diazenyl group (-N=N-) attached to a phenol ring. This compound is known for its vibrant color and is often used in dye and pigment industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-4-(phenyldiazenyl)phenol typically involves the diazotization of aniline derivatives followed by coupling with phenolic compounds. One common method includes:
Diazotization: Aniline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with 2,5-dimethylphenol under alkaline conditions to form the azo compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Continuous Flow Reactors: To ensure consistent quality and yield, continuous flow reactors are often used.
Purification: The crude product is purified using recrystallization or chromatographic techniques to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethyl-4-(phenyldiazenyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to quinones using oxidizing agents like potassium permanganate.
Reduction: The azo group can be reduced to amines using reducing agents such as sodium dithionite.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium dithionite in aqueous or alcoholic solutions.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of corresponding amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2,5-Dimethyl-4-(phenyldiazenyl)phenol has diverse applications in scientific research:
Chemistry: Used as a dye intermediate and in the synthesis of other azo compounds.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of dyes, pigments, and inks.
Mechanism of Action
The mechanism of action of 2,5-Dimethyl-4-(phenyldiazenyl)phenol involves:
Molecular Targets: The compound interacts with cellular components, particularly proteins and nucleic acids, through hydrogen bonding and hydrophobic interactions.
Pathways Involved: It can induce oxidative stress by generating reactive oxygen species (ROS) and can also interfere with cellular signaling pathways by modifying key enzymes.
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethylphenol: Lacks the diazenyl group, making it less effective as a dye.
4-(Phenyldiazenyl)aniline: Contains an amino group instead of a phenolic group, altering its reactivity and applications.
2,5-Dimethyl-4-(phenyldiazenyl)aniline: Similar structure but with an amino group, used in different applications.
Uniqueness
2,5-Dimethyl-4-(phenyldiazenyl)phenol is unique due to its combination of a phenolic group and a diazenyl group, which imparts distinct chemical properties and makes it highly valuable in dye and pigment industries .
Properties
Molecular Formula |
C14H14N2O |
|---|---|
Molecular Weight |
226.27 g/mol |
IUPAC Name |
2,5-dimethyl-4-phenyldiazenylphenol |
InChI |
InChI=1S/C14H14N2O/c1-10-9-14(17)11(2)8-13(10)16-15-12-6-4-3-5-7-12/h3-9,17H,1-2H3 |
InChI Key |
OZBDUTKSQPNBAG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1O)C)N=NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















